N-(Diphenylmethylene)glycine ethyl ester

説明

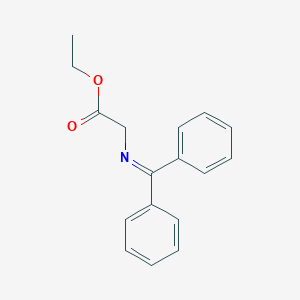

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(benzhydrylideneamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGJYNGNUBHTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10312883 | |

| Record name | Ethyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69555-14-2 | |

| Record name | N-(Diphenylmethylene)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69555-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diphenylmethyleneamino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069555142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69555-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-(diphenylmethylidene)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10312883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl N-(diphenylmethylidene)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance As a Glycine Equivalent in Amino Acid Synthesis

The primary importance of N-(diphenylmethylene)glycine ethyl ester lies in its function as a practical and efficient glycine (B1666218) anion equivalent. organic-chemistry.orgiu.edu Glycine, being the simplest amino acid, does not possess a side chain, making its α-carbon a target for functionalization to produce other amino acids. However, the direct deprotonation of glycine esters is often problematic. The introduction of the bulky diphenylmethylene (benzophenone imine) group serves a dual purpose. Firstly, it protects the amino group from unwanted side reactions. Secondly, and more crucially, the electron-withdrawing nature of the imine acidifies the α-protons, facilitating their removal by a base to form a stabilized carbanion (enolate). organic-chemistry.org This enolate can then react with various electrophiles to introduce a wide range of side chains, leading to the synthesis of both natural and unnatural α-amino acids.

One of the most significant advantages of using this benzophenone (B1666685) imine is the ability to achieve selective monoalkylation. The resulting monoalkylated Schiff base is considerably less acidic than the starting material, which prevents undesired dialkylation reactions. organic-chemistry.org This level of control is paramount in the synthesis of well-defined amino acid derivatives.

The versatility of this compound is demonstrated in its reaction with a variety of electrophiles under phase-transfer catalysis (PTC) conditions. This methodology allows for the efficient synthesis of numerous amino acid derivatives in good yields.

| Electrophile | Amino Acid Derivative | Yield (%) |

| Benzyl (B1604629) bromide | Phenylalanine | 95 |

| Allyl bromide | Allylglycine | 91 |

| Ethyl bromoacetate | Aspartic acid | 85 |

| Acrylonitrile | Glutamic acid precursor | 78 |

This table presents a selection of amino acid derivatives synthesized using this compound under phase-transfer catalytic conditions, highlighting the versatility of this glycine equivalent.

Furthermore, the development of asymmetric phase-transfer catalysis, often employing chiral catalysts derived from Cinchona alkaloids, has enabled the enantioselective synthesis of α-amino acids. organic-chemistry.orgscispace.com This has been a major advancement, allowing for the preparation of optically active amino acids, which are crucial for the synthesis of peptides, pharmaceuticals, and other biologically active molecules.

Historical Context and Evolution in Synthetic Methodology

Preparation via Transimination Reactions

Transimination represents a common and effective method for the synthesis of this compound. This approach involves the reaction of a glycine ester with a pre-formed imine, typically benzophenone imine, leading to an exchange of the imine nitrogen with the amino group of the glycine ester.

A well-established procedure for this synthesis involves the condensation of glycine ethyl ester with benzophenone imine. iu.edu To facilitate this reaction, the glycine ethyl ester is typically used in its hydrochloride salt form, from which the free ester is liberated in situ. The reaction is conducted in a high-boiling solvent, such as xylene, and is catalyzed by a Lewis acid. iu.edu Boron trifluoride etherate is a frequently employed catalyst for this transformation. The mixture is heated to reflux to drive the reaction to completion. iu.edu Following the reaction, the crude product can be purified by vacuum distillation and subsequent recrystallization. iu.edu

Another approach to forming the imine is through the reaction of α,α-dichlorodiphenylmethane with glycine ethyl ester hydrochloride. epo.org This method provides a high yield and purity of the final product. In a typical procedure, α,α-dichlorodiphenylmethane and glycine ethyl ester hydrochloride are stirred in a dry aprotic solvent like acetonitrile, in the presence of a tertiary amine base such as N-ethyl-diisopropylamine. epo.orggoogle.com The reaction is initially maintained at a moderate temperature, around 40°C, before being heated to a higher temperature, approximately 70°C, for several hours to ensure completion. epo.orggoogle.com The product can then be isolated by aqueous workup and extraction with an organic solvent. epo.orggoogle.com This method has been reported to yield this compound with a purity of over 92% and in a yield of approximately 92%. epo.orggoogle.com

A more contemporary and environmentally conscious approach utilizes microwave irradiation under solvent-free conditions. doi.org This method employs a phase-transfer catalyst (PTC), such as polyethylene (B3416737) glycol (PEG-400) or various quaternary ammonium salts, to facilitate the reaction between benzophenone imine and an α-halogenated ester. doi.org Optimal conditions for this synthesis have been identified as microwave irradiation at 700 W and 120°C for 20 minutes, which has been shown to produce the desired product in excellent yields. doi.org

| Method | Reactants | Catalyst/Base | Solvent | Conditions | Yield | Purity |

| Transimination | Glycine ethyl ester hydrochloride, Benzophenone imine | Boron trifluoride etherate | Xylene | Reflux | Good | High (after purification) |

| Dichloride Reaction | α,α-Dichlorodiphenylmethane, Glycine ethyl ester hydrochloride | N-Ethyl-diisopropylamine | Acetonitrile | 40°C then 70°C | ~92% | >92% |

| Microwave PTC | Benzophenone imine, α-Halogen ester | PEG-400/Quaternary ammonium salt | Solvent-free | 700 W, 120°C, 20 min | Excellent | High |

Direct Esterification Approaches

While the transimination of pre-formed glycine esters is a more common route, direct esterification of N-(Diphenylmethylene)glycine could theoretically be employed. However, this method is less frequently documented in the literature for the synthesis of the ethyl ester. The synthesis of glycine ethyl ester itself is a well-known process, often achieved through Fischer esterification. semanticscholar.org This involves reacting glycine with ethanol (B145695) in the presence of a strong acid catalyst, such as hydrochloric acid, and heating the mixture under reflux. semanticscholar.org

Synthesis of Analogues and Homologues

N-(Diphenylmethylene)glycine tert-Butyl Ester Synthesis

The tert-butyl ester analogue is of significant interest, particularly in asymmetric synthesis, due to the steric bulk of the tert-butyl group which can enhance stereoselectivity in subsequent reactions.

A highly effective method for the enantioselective synthesis of derivatives of N-(Diphenylmethylene)glycine tert-butyl ester is through phase-transfer catalysis (PTC). This technique is particularly useful for the asymmetric alkylation of the glycine imine. The reaction is typically carried out in a biphasic system, such as toluene (B28343) and water, with a strong base like 50% aqueous potassium hydroxide. Chiral cinchona alkaloid-derived PTC catalysts are employed to induce enantioselectivity. These reactions are often conducted at low temperatures, for instance, -40°C, to maximize the enantiomeric excess of the product. Yields for such reactions are generally high, ranging from 79% to 98%, with enantiomeric excesses up to 91%.

Similar to the ethyl ester, the tert-butyl ester can also be prepared from α,α-dichlorodiphenylmethane. google.com The reaction involves treating α,α-dichlorodiphenylmethane with tert-butyl glycine hydrochloride in the presence of a tertiary amine base like triethylamine (B128534) in a suitable solvent such as butyronitrile. google.com

| Method | Reactants | Catalyst/Base | Solvent System | Temperature | Yield | Enantiomeric Excess |

| Phase-Transfer Catalysis | N-(Diphenylmethylene)glycine tert-butyl ester, Alkylating agent | Cinchona alkaloid-derived PTC, 50% aq. KOH | Toluene/Water | -40°C | 79-98% | up to 91% |

| Dichloride Reaction | α,α-Dichlorodiphenylmethane, tert-Butyl glycine hydrochloride | Triethylamine | Butyronitrile | Not specified | Good | Not applicable |

N-(Diphenylmethylene)glycine Methyl Ester Synthesis

The methyl ester analogue is another important derivative used in organic synthesis. Its preparation follows similar principles to the ethyl and tert-butyl esters.

A documented procedure for the synthesis of N-(Diphenylmethylene)glycine methyl ester involves the reaction of α,α-dichlorodiphenylmethane with glycine methyl ester hydrochloride. google.com In this process, glycine methyl ester hydrochloride and triethylamine are combined in a solvent such as butyronitrile. The mixture is heated, and a solution of α,α-dichlorodiphenylmethane in the same solvent is added dropwise. google.com This method has been reported to produce the methyl ester with a purity of 85% and in a yield of 90.3%. google.com Glycine methyl ester hydrochloride itself is a stable compound that can be prepared by reacting glycine with methanol (B129727) in the presence of trimethylsilyl (B98337) chloride. wikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | Yield | Purity |

| α,α-Dichlorodiphenylmethane | Glycine methyl ester hydrochloride | Triethylamine | Butyronitrile | 90.3% | 85% |

Reactivity and Reaction Pathways of N Diphenylmethylene Glycine Ethyl Ester

Enolate Generation and Reactivity

The reactivity of N-(Diphenylmethylene)glycine ethyl ester is fundamentally centered on the deprotonation of the α-carbon to form a nucleophilic enolate. This process is central to its utility in forming new carbon-carbon bonds.

Lithium Enolate Formation and Characteristics

The lithium enolate of this compound is readily generated under anhydrous conditions at low temperatures. A standard and effective method involves the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction is typically conducted at -78 °C to ensure kinetic control and minimize side reactions. nih.gov

The formation of the enolate is facilitated by the acidity of the α-protons, which is enhanced by the inductive effect of the adjacent ester group and the imine nitrogen. The pKa of this compound has been reported to be 18.7 in dimethyl sulfoxide (B87167) (DMSO), indicating that a strong base like LDA is sufficient for essentially complete deprotonation. researchgate.net

A noteworthy characteristic of this lithium enolate is its sensitivity to reaction conditions, particularly the presence of water. In a study on its addition to sulfinimines, the presence of stoichiometric or substoichiometric amounts of water was found to dramatically influence the diastereoselectivity of the reaction, highlighting the critical role of the reaction environment in controlling the enolate's reactivity. nih.gov The typical procedure for enolate formation involves adding the ester (dissolved in anhydrous THF) to a freshly prepared solution of LDA in THF at -78 °C, followed by stirring for a period, often around one hour, to ensure complete enolate formation before the addition of an electrophile. nih.gov

Stereochemical Aspects of Enolate Geometry (E/Z Enolates)

The geometry of the enolate formed from this compound is a critical factor in determining the stereochemical outcome of its subsequent reactions. It has been proposed that the deprotonation with lithium amide bases preferentially leads to the formation of the (Z)-enolate. nih.gov This stereochemical preference is the basis for rationalizing the high syn-selectivity observed in certain Mannich-type reactions. nih.gov

The stereochemical outcome of aldol (B89426) reactions is also dictated by the enolate geometry, typically explained by the Zimmerman-Traxler model, which predicts that (Z)-enolates lead to syn-aldol products via a chair-like transition state. harvard.edu In the context of zinc-ProPhenol catalyzed aldol reactions, the stereochemical model also relies on the formation of a (Z)-enolate derived from the glycine (B1666218) Schiff base, which then chelates to the dinuclear zinc complex to control the facial selectivity of the addition to the aldehyde. researchgate.net This consistent observation across different reaction types underscores the preference for the (Z)-geometry of the lithium and zinc enolates of this glycine imine ester.

Nucleophilic Addition Reactions

The generated enolate of this compound is a potent nucleophile that readily participates in addition reactions with various electrophiles, most notably carbonyl compounds. These reactions are powerful tools for the synthesis of α-amino acids and their derivatives.

Aldol-Type Additions with Carbonyl Compounds

Aldol-type additions of the enolate to aldehydes represent a direct and efficient route to β-hydroxy-α-amino esters, which are valuable building blocks in medicinal chemistry and natural product synthesis. researchgate.net

The direct catalytic asymmetric aldol reaction between the glycine Schiff base enolate and aldehydes can produce β-hydroxy-α-amino esters with high levels of stereocontrol. acs.org These reactions can simultaneously establish two new stereocenters, making their selectivity crucial. Using chiral catalysts, it is possible to achieve high diastereo- and enantioselectivity, typically favoring the formation of the syn diastereomer. acs.org For instance, the reaction is often highly syn-selective, affording the corresponding syn-β-hydroxy-α-amino esters in good yields and with high enantiomeric excess. acs.org

Significant advances in the enantioselective aldol reaction of this compound have been achieved using dinuclear zinc complexes formed with ProPhenol ligands. researchgate.netnih.gov These catalyst systems, prepared from diethylzinc (B1219324) (Et₂Zn) and a chiral ProPhenol ligand, effectively promote the direct aldol reaction with a wide range of aldehydes. researchgate.netnih.gov

The ProPhenol catalyst functions by creating a chiral pocket wherein the zinc centers act as a Lewis acid to activate the aldehyde and a Brønsted base to deprotonate the glycine Schiff base, generating the zinc enolate in situ. nih.gov Optimization studies found that ProPhenol ligands with increased steric constraints in the chiral pocket lead to higher stereoselectivity. nih.gov Specifically, a ligand featuring trans-2,5-diphenylpyrrolidine moieties, [(S,S),(S,S)]-L6, proved highly effective. acs.org

Reactions catalyzed by the Zn-L6 complex afford syn β-hydroxy-α-amino esters with excellent diastereo- and enantioselectivities. acs.org The process is notable for its operational simplicity, often running at room temperature. acs.org The catalyst's control can override the inherent facial bias of α-chiral aldehydes, leading to high diastereoselectivity regardless of the substrate's configuration. nih.gov

The table below summarizes the results for the zinc-ProPhenol catalyzed aldol reaction between N-(Diphenylmethylene)glycine methyl ester and various aldehydes, demonstrating the high yields and selectivities achieved. acs.org

| Aldehyde (RCHO) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Hydrocinnamaldehyde | 94 | 14:1 | 97 |

| Cyclohexanecarboxaldehyde | 96 | >20:1 | 99 |

| Pivalaldehyde | 93 | >20:1 | 99 |

| Benzaldehyde | 95 | 8:1 | 98 |

| (R)-2-phenylpropionaldehyde | 83 | 10:1 | 99 |

| (S)-2-phenylpropionaldehyde | 81 | 10:1 | 99 |

Substrate Scope in Aldol Reactions

The enolate of this compound can undergo aldol-type condensations with aldehydes to furnish β-hydroxy-α-amino acids. researchgate.net These reactions are often conducted under phase-transfer catalytic conditions. The scope of the reaction includes various aldehydes, allowing for the synthesis of a range of β-hydroxy-α-amino acid derivatives. However, when using chiral catalysts such as N-benzylcinchoninium chloride, the reactions have been reported to yield nearly racemic products, indicating low levels of stereocontrol under these specific conditions. researchgate.net

Mannich-Type Additions to Imines and Sulfinimines

The lithium enolate of this compound is a competent nucleophile in Mannich-type reactions, adding across the C=N bond of imines. This reactivity is particularly valuable in asymmetric synthesis when chiral imines, such as N-sulfinylimines, are employed as electrophiles, leading to the formation of α,β-diamino acid derivatives with high stereocontrol. nih.govresearchgate.netacs.orgnih.gov The benzophenone (B1666685) imine of glycine esters has been shown to react with N-protected imines in a diastereoselective manner, catalyzed by chiral copper(I) complexes, to yield functionalized α,β-diamino acid esters with excellent enantioselectivities. acs.orgnih.gov

A highly effective method for the asymmetric synthesis of 2,3-diamino esters involves the addition of the lithium enolate of this compound to chiral N-sulfinylimines (N-sulfinyl imines). nih.gov This methodology provides a route to chiral α,β-diamino acid derivatives, which are significant structural units in biologically active compounds. nih.govresearchgate.net The reaction proceeds by generating the (Z)-enolate of the glycine ester, which then adds to the chiral sulfinimine, such as (S)-(+)-N-(benzylidene)-p-toluenesulfinamide, to create two new stereogenic centers. nih.gov The inherent chirality of the N-sulfinyl group directs the stereochemical course of the addition, enabling high diastereoselectivity. researchgate.net

A remarkable feature of the Mannich-type reaction between the lithium enolate of this compound and chiral N-sulfinylimines is the ability to selectively control the formation of either the syn- or anti-diastereomer of the resulting 2,3-diamino ester. nih.govnih.gov This control is achieved by manipulating the reaction conditions, specifically the presence or absence of water and the stoichiometry of the enolate. nih.govresearchgate.netnih.gov

In the absence of water and with an excess of the lithium enolate, the thermodynamically favored syn-2,3-diamino ester is the major product. nih.govnih.gov Conversely, conducting the reaction in the presence of a stoichiometric amount of water leads to the selective formation of the anti-2,3-diamino ester. nih.govnih.govrsc.org This switch in diastereoselectivity is attributed to factors that inhibit the retro-Mannich fragmentation of the product. The formation of the syn-adduct is explained by intramolecular chelation that stabilizes the intermediate, while the anti-product is favored under aqueous conditions where the retro-Mannich reaction is suppressed. nih.gov

The concentrations of both water and the glycine enolate are critical variables that dictate the diastereoselectivity of the Mannich addition to N-sulfinylimines. nih.govresearchgate.net As detailed below, these parameters can be precisely adjusted to favor either the syn or anti product.

Formation of anti-Diamino Esters : The addition of one equivalent of water to the lithium diisopropylamide (LDA) base before the formation of the enolate results in a reaction medium that strongly favors the anti product. nih.gov Under these "LDA-H₂O conditions," the addition of the this compound enolate to the sulfinimine yields the anti-2,3-diamino ester with high diastereoselectivity (dr > 33:1). rsc.org

Formation of syn-Diamino Esters : To obtain the syn diastereomer, the reaction is performed in the absence of water using an excess of the lithium enolate. nih.govnih.gov This shift in conditions favors the formation of the thermodynamically more stable syn-2,3-diamino ester. nih.gov

This manipulation of reaction conditions allows for the preparation of either the anti or syn diamino esters from the same set of starting materials, showcasing a versatile and controllable synthetic strategy. nih.gov

| Condition | Enolate Stoichiometry | Water Presence | Predominant Product | Diastereomeric Ratio (anti:syn) |

| A | 1.0 equiv | 1.0 equiv H₂O added to LDA | anti-2,3-diamino ester | > 33:1 |

| B | Excess | Absent | syn-2,3-diamino ester | Varies (e.g., 1:1 to favor syn) |

Michael Additions to Activated Alkenes

This compound serves as an effective nucleophile in Michael addition reactions. Under solid-liquid phase-transfer catalysis (PTC) conditions, it can add to a variety of activated Michael acceptors, including both ethylenic and acetylenic compounds. researchgate.net This reaction provides a pathway to α-alkylated aspartic and glutamic acid derivatives after subsequent transformations. researchgate.net More recently, DBU-catalyzed Michael additions of bulky glycine imines to α,β-unsaturated isoxazoles have been shown to proceed in good to excellent yields and diastereoselectivities. beilstein-archives.org The development of these methods using non-chelating organic bases at room temperature represents a significant advancement, as high diastereoselectivity in such additions often previously required the formation of highly organized lithium-chelated transition states at low temperatures. nih.gov

Alkylation Reactions

The α-carbon of this compound is readily deprotonated to form a nucleophilic enolate that can be alkylated with various electrophiles. This reaction is fundamental for the synthesis of a wide range of non-proteinogenic α-amino acids. acs.org Asymmetric alkylation is commonly achieved using chiral phase-transfer catalysts (PTCs), often derived from Cinchona alkaloids. acs.orgresearchgate.net These catalysts facilitate the enantioselective α-alkylation of the glycine imine with diverse alkyl halides, including substituted benzyl (B1604629) bromides. acs.org The reactions typically proceed with very good yields and high enantiomeric excess (ee), sometimes up to 99.9% ee. acs.org The process is efficient, with some catalysts demonstrating high activity at low loadings (e.g., 0.1 mol %). acs.org The alkylation can be performed under solid-liquid or liquid-liquid PTC conditions. researchgate.netiu.edu

| Alkylating Agent (RX) | Catalyst | Yield | Enantiomeric Excess (ee) |

| Benzyl Bromide | Cinchona-derived PTC | ~98% | 99.9% |

| 4-Fluorobenzyl Bromide | Cinchona-derived PTC | High | High |

| 4-Methylbenzyl Bromide | Cinchona-derived PTC | High | High |

| Allyl Bromide | Cinchona-derived PTC | High | 89% |

Phase-Transfer Catalysis (PTC) in Asymmetric Alkylation

Phase-transfer catalysis is a powerful methodology for the alkylation of this compound. In this system, a chiral quaternary ammonium (B1175870) salt transports the glycine enolate from an aqueous or solid basic phase into an organic phase containing the alkylating agent. The chiral environment created by the catalyst's counterion dictates the stereoselectivity of the alkylation.

Quaternary ammonium salts derived from Cinchona alkaloids are among the most successful and widely used phase-transfer catalysts for the asymmetric alkylation of glycine imine esters. nih.gov These catalysts, often featuring modifications such as N-anthracenylmethyl groups, create a well-defined chiral pocket that effectively shields one face of the enolate, leading to high enantioselectivity. nih.gov

Research has led to the development of several "generations" of these catalysts, optimized for steric and electronic properties. austinpublishinggroup.comrsc.org For instance, transforming the 9-hydroxyl group of the parent alkaloid into a 9-amino functional group has been shown to significantly improve both chemical yields and enantioselectivities in the alkylation of glycine Schiff bases. rsc.org This modification is believed to enhance the catalytic performance through additional interactions. rsc.org Using these advanced catalysts, α-amino acid derivatives can be generated with high enantiomeric excesses (ee). nih.gov Polymer-bound versions of Cinchona alkaloid catalysts have also been developed, allowing for easy recovery and recycling while maintaining high enantioselectivities, with some systems achieving up to 96% ee. nih.gov

The table below summarizes the performance of selected Cinchona alkaloid-derived catalysts in the asymmetric alkylation of glycine Schiff bases.

| Catalyst Type | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| 9-Amino-(9-deoxy)cinchona Alkaloid Derivative | Benzyl Bromide | 99% | 91% ee | rsc.org |

| 9-Amino-(9-deoxy)cinchona Alkaloid Derivative | Allyl Bromide | 92% | 87% ee | rsc.org |

| Polymer-Bound Cinchona Alkaloid | Benzyl Bromide | High | up to 96% ee | nih.gov |

| Dual Cinchona Quinuclidinium Salt | Various Alkyl Halides | High | 92-99% ee | rsc.org |

This table is interactive and can be sorted by column.

Chiral cyclopeptoids represent a distinct class of phase-transfer catalysts. A study involving a library of hexacyclopeptoids composed of alternating N-substituted-glycine and proline units was tested in the enantioselective alkylation of N-(diphenylmethylene)glycine tert-butyl ester. researchgate.net The results indicated that the presence of an N-arylmethyl side chain on the catalyst was a critical factor for achieving stereoselectivity, with enantiomeric excesses reaching up to 73%. researchgate.net This work demonstrated the potential of peptide-based macrocycles as tunable scaffolds for asymmetric phase-transfer catalysis.

Chiral phase-transfer catalysts incorporating a binaphthyl scaffold have proven to be highly effective for the asymmetric alkylation of glycine derivatives. These catalysts leverage the axial chirality of the binaphthyl unit to create a rigid and well-defined steric environment. Symmetrical N-spiroazepine quaternary ammonium salts, modified with substituents at the 3,3' positions of the binaphthyl rings, have been designed and synthesized for this purpose.

In the α-alkylation of N-(diphenylmethylene)glycine tert-butyl ester, these catalysts have demonstrated high efficiency. researchgate.net They have been successfully applied to reactions with various substituted benzyl bromides, affording the corresponding alkylation products in high yields and with excellent enantioselectivities. researchgate.net

The table below presents research findings on the use of a binaphthyl-derived catalyst in the asymmetric alkylation of a glycine tert-butyl ester Schiff base.

| Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |

| 4-Trifluoromethylbenzyl Bromide | 96% | 96.9% ee | researchgate.net |

| 4-Fluorobenzyl Bromide | 95% | 95.0% ee | researchgate.net |

| 4-Methylbenzyl Bromide | 80% | 90.1% ee | researchgate.net |

| Benzyl Bromide | 95% | 95.2% ee | researchgate.net |

This table is interactive and can be sorted by column.

Transition Metal-Catalyzed Alkylation

Transition metal catalysis, particularly with palladium, offers an alternative and powerful route for the asymmetric alkylation of this compound, especially for allylic alkylations.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile method for carbon-carbon bond formation. researchgate.net In the context of glycine imino esters, a notable strategy involves a dual catalyst system. This approach utilizes a combination of an achiral palladium complex and a chiral phase-transfer catalyst, such as a Cinchona alkaloid-derived quaternary ammonium salt, to induce enantioselectivity without the need for chiral phosphine (B1218219) ligands. nih.gov The choice of the achiral palladium ligand, for instance, P(OPh)₃, has been found to be crucial for achieving high enantioselectivity. nih.gov This dual system has been used to prepare a variety of enantiomerically enriched α-allylic amino acids. nih.gov In some cases, this method provides enantioselectivity comparable or superior to conventional approaches using chiral ligands on the metal. nih.gov For example, the reaction with 1-phenyl-2-propenyl acetate (B1210297) afforded the product with high diastereo- and enantioselectivity (>95% de, 85% ee). nih.gov

Alternatively, the combination of a palladium source, such as [Pd(C₃H₅)Cl]₂, with a chiral ligand like (R)-BINAP can effectively catalyze the asymmetric allylic alkylation of N-substituted glycine ethyl esters with α-(trifluoromethyl)alkenyl acetates, yielding various trifluoromethyl-containing amino acid derivatives with good yields and excellent enantioselectivities. exlibrisgroup.comresearchgate.net

Ionic liquids (ILs) have been explored as alternative reaction media for palladium-catalyzed reactions, offering potential benefits such as catalyst stabilization and recyclability. mdpi.com Palladium-catalyzed allylic alkylation reactions have been shown to proceed efficiently in room-temperature ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]). scilit.com

The choice of the ionic liquid's anion and cation can significantly influence the reaction's efficiency and the stability of the palladium catalyst. liv.ac.uk For instance, in some Pd-catalyzed processes, the use of certain ionic liquids can prevent the formation of inactive palladium black, thereby preserving the catalyst's activity. mdpi.com The ionic liquid can also play a role in the formation of specific catalytically active species, such as N-heterocyclic carbene complexes of palladium, which may not form in conventional organic solvents or other types of ionic liquids. liv.ac.uk This demonstrates that the ionic liquid is not merely an inert solvent but can actively participate in the catalytic cycle.

Molybdenum-Catalyzed Alkylation

Molybdenum-catalyzed asymmetric allylic alkylation has emerged as a powerful method for carbon-carbon bond formation, offering distinct advantages in regioselectivity compared to more traditional palladium-based systems. osti.govresearchgate.net While palladium catalysts typically favor the formation of linear products, molybdenum catalysts often yield the branched product with high selectivity. psu.edu This unique reactivity has been explored in the context of prochiral nucleophiles, including glycine derivatives, for the asymmetric synthesis of α-amino acids.

The general mechanism of molybdenum-catalyzed allylic alkylation is understood to proceed through a π-allyl molybdenum complex. nih.gov Mechanistic studies, including those using deuterated substrates, have conclusively established that the reaction follows a retention-retention pathway. nih.goved.ac.uk This is in contrast to palladium-catalyzed alkylations, which typically proceed via an inversion-inversion mechanism. nih.gov The proposed rationale for the retention pathway with molybdenum involves the formation of a seven-coordinate intermediate that reductively eliminates to give the product with retention of configuration. nih.gov

In the context of glycine imines, such as N-(diphenylmethylene)glycine tert-butyl ester, asymmetric alkylation has been successfully achieved using chiral phase-transfer catalysts, demonstrating the utility of these substrates in generating enantioenriched amino acid precursors. nih.govresearchgate.netresearchgate.net Molybdenum catalysis, in particular, has been shown to be effective for the alkylation of 3-alkyloxindoles, highlighting its potential for creating sterically demanding quaternary carbon centers. nih.gov The reaction conditions for molybdenum-catalyzed allylic alkylations are generally mild, and a variety of chiral ligands have been developed to induce high enantioselectivity. researchgate.netnih.gov

Table 1: Comparison of Metal Catalysts in Allylic Alkylation

| Feature | Molybdenum Catalysis | Palladium Catalysis |

|---|---|---|

| Typical Regioselectivity | Branched Product | Linear Product |

| Stereochemical Pathway | Retention-Retention nih.gov | Inversion-Inversion nih.gov |

| Key Intermediate | π-allyl molybdenum complex nih.gov | π-allyl palladium complex |

| Common Nucleophiles | Malonates, Amines, Glycine Imines researchgate.netresearchgate.net | Malonates, Amines, Enolates |

Cycloaddition Reactions

The imine functionality of this compound allows it to serve as a stable precursor to azomethine ylides, which are valuable 1,3-dipoles for cycloaddition reactions. This reactivity provides a powerful route for the synthesis of five-membered nitrogen-containing heterocyclic rings like pyrrolidines.

N-(Alkylidene)glycine esters are common precursors for generating azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various dipolarophiles to yield functionalized pyrrolidines. nih.gov The azomethine ylide is typically generated in situ through deprotonation of the α-carbon of the glycine ester. This can be achieved using a base, which abstracts a proton to form the 1,3-dipole.

This methodology has been widely applied in both intermolecular and intramolecular cycloadditions. nih.govpsu.edumdpi.com For instance, the intramolecular reaction of azomethine ylides generated from aldehydes and N-methyl glycine ethyl ester has been used to synthesize complex polycyclic alkaloids. psu.edumdpi.com The reaction is highly regio- and diastereoselective, allowing for the construction of multiple stereocenters in a single step. rsc.org The versatility of this approach enables the synthesis of a wide array of pyrrolidine-containing scaffolds, which are prevalent in biologically active molecules. mdpi.com

The reaction of N-(diphenylmethylene)glycine esters with buckminsterfullerene (B74262) (C₆₀) under Bingel reaction conditions represents a significant application of this glycine derivative in materials science. The Bingel reaction typically involves the cyclopropanation of C₆₀ using a brominated active methylene (B1212753) compound in the presence of a base. wikipedia.org

Initial reports suggested that the reaction of N-(diphenylmethylene)glycinate esters with C₆₀ yielded methano acs.orgfullerenyl iminoesters, the expected cyclopropane (B1198618) adducts. scispace.com However, subsequent detailed structural analysis led to a significant reassignment of the product structure. researchgate.netburleylabs.co.uk Through unequivocal evidence from INADEQUATE NMR studies on ¹³C-enriched material, the product was correctly identified as a acs.orgfullerenyldihydropyrrole. burleylabs.co.ukacs.orgiu.edu

Instead of the expected 3-membered cyclopropane ring, the reaction proceeds to form a 5-membered dihydropyrrole ring fused to the fullerene cage. wikipedia.orgresearchgate.net The proposed mechanism involves the initial nucleophilic addition of the deprotonated glycine ester to the fullerene. The resulting anionic intermediate then undergoes an intramolecular cyclization where the nitrogen attacks the fullerene cage, favoring the formation of the thermodynamically more stable five-membered ring over the more strained three-membered ring. researchgate.net This discovery provided new mechanistic insights into the functionalization of fullerenes and highlighted the unique reactivity of N-(diphenylmethylene)glycine esters. researchgate.netacs.org

Table 2: Product Evolution in the Bingel Reaction of N-(Diphenylmethylene)glycinate Esters with C₆₀

| Reported Structure (Initially) | Confirmed Structure (Reassigned) | Key Analytical Evidence |

|---|

Hydrolysis and Deprotection Strategies

The N-(diphenylmethylene) group serves as an effective protecting group for the primary amine of glycine ethyl ester. Its removal is a crucial step in the synthesis of α-amino acids and their derivatives. The benzophenone imine enhances the acidity of the α-protons, facilitating alkylation reactions, and is stable to various reaction conditions.

Deprotection of the imine can be readily achieved under mild acidic conditions. A common method involves treatment with hydroxylamine (B1172632) hydrochloride, which selectively cleaves the Schiff base. Alternatively, stronger acidic conditions, such as using 5N HCl, can be employed to hydrolyze both the imine and the ethyl ester simultaneously, yielding the free amino acid. The choice of deprotection strategy depends on whether the ester functionality is desired in the final product. The ease of both introduction and removal makes the benzophenone imine a widely used protecting group in amino acid chemistry.

Applications in Asymmetric Organic Synthesis

Enantioselective Synthesis of α-Amino Acids

The alkylation of the enolate of N-(diphenylmethylene)glycine ethyl ester is a cornerstone for the asymmetric synthesis of α-amino acids. Through the use of chiral phase-transfer catalysts, it is possible to introduce a wide range of alkyl and aryl groups at the α-position with high enantioselectivity. organic-chemistry.org

The synthesis of non-standard α-amino acids, which are crucial components of many biologically active molecules and pharmaceutical agents, can be effectively achieved using this compound. organic-chemistry.org The O'Donnell amino acid synthesis, for instance, utilizes phase-transfer catalysis for the alkylation of this glycine (B1666218) derivative, enabling the construction of a diverse array of natural and unnatural α-amino acids. organic-chemistry.org The reaction proceeds by deprotonation of the Schiff base to form an enolate, which is then alkylated by various electrophiles. organic-chemistry.org The use of chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids as phase-transfer catalysts induces asymmetry, leading to the formation of enantioenriched α-amino acids. researchgate.netiu.edu

This methodology has been successfully applied to the synthesis of various non-proteinogenic amino acids, including those with sterically demanding side chains. organic-chemistry.org The reaction conditions are generally mild, and the diphenylmethylene protecting group can be readily cleaved under acidic conditions to afford the free amino acid. researchgate.net

Table 1: Examples of Non-Standard α-Amino Acids Synthesized via Asymmetric Alkylation

| Electrophile | Product α-Amino Acid | Enantiomeric Excess (ee) |

|---|---|---|

| Benzyl (B1604629) bromide | Phenylalanine | >90% |

| Allyl bromide | Allylglycine | High |

| Isopropyl iodide | Valine | High |

| 1-Adamantyl bromide | (1-Adamantyl)glycine | High |

The synthesis of α,α-dialkyl-α-amino acids, which are conformationally constrained and of significant interest in medicinal chemistry, can also be accomplished using this compound. The process typically involves a sequential two-step alkylation. After the first enantioselective alkylation, the resulting monosubstituted product is subjected to a second alkylation. For the synthesis of α,α-disubstituted amino acids, more basic conditions, often without water, are employed using solid bases in organic solvents, where the phase-transfer catalyst mediates the reaction between the solid and liquid phases. organic-chemistry.org

The stereochemical outcome of the second alkylation can be controlled by the judicious choice of reaction conditions and reagents. This approach provides access to a wide range of α,α-disubstituted amino acids with high stereopurity.

Table 2: Sequential Alkylation for the Synthesis of α,α-Dialkyl-α-amino Acids

| First Alkylating Agent | Second Alkylating Agent | Product α,α-Dialkyl-α-amino Acid |

|---|---|---|

| Methyl iodide | Benzyl bromide | α-Methyl-phenylalanine |

| Ethyl iodide | Propyl iodide | α-Ethyl-α-propylglycine |

| Allyl bromide | Methyl iodide | α-Allyl-α-methylglycine |

Diastereoselective and Enantioselective Synthesis of Diamino Esters

The addition of the lithium enolate of this compound to imines, particularly chiral N-sulfinylimines, provides a powerful method for the diastereoselective and enantioselective synthesis of 2,3-diamino esters. These compounds are important precursors to various biologically active molecules.

A remarkable feature of the reaction between the lithium enolate of this compound and sulfinimines is the ability to selectively form either the syn- or anti-2,3-diamino ester by modulating the reaction conditions. nih.govnih.gov In the absence of water, an excess of the lithium enolate adds to sulfinimines to furnish the syn-2,3-diamino esters. nih.govnih.govresearchgate.net Conversely, the presence of water in the reaction medium leads to the preferential formation of the anti-2,3-diamino esters. nih.govnih.govresearchgate.net This unusual effect of water is attributed to its role in inhibiting the retro-Mannich fragmentation of the initial adduct, thereby favoring the kinetic product. nih.gov

The stereochemical outcome is rationalized by the formation of (Z)-enolates from this compound, which then react with the chiral sulfinimine via a closed transition state. nih.gov The presence or absence of water influences the stability of the intermediate and directs the reaction towards either the syn or anti diastereomer.

Table 3: Diastereoselective Synthesis of 2,3-Diamino Esters

| Reaction Condition | Major Diastereomer | Diastereomeric Ratio (dr) |

|---|---|---|

| Excess enolate, no water | syn | High |

| Stoichiometric enolate, with water | anti | >33:1 |

The Mannich-type addition of the enolate of N-(diphenylmethylene)glycine esters to α-chloro-N-sulfinylimines has been developed for the asymmetric synthesis of γ-chloro-α,β-diamino acid derivatives. researchgate.net The choice of base for the enolate formation, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), has a significant impact on the anti/syn-diastereoselectivity of the reaction. researchgate.net These γ-chloro-α,β-diamino esters are valuable intermediates that can be further transformed into other important molecules, including aziridines.

Synthesis of β-Hydroxy-α-amino Esters

β-Hydroxy-α-amino acids are prevalent structural motifs in numerous natural products and biologically active compounds. acs.org The aldol (B89426) reaction of the enolate of this compound with aldehydes provides a direct route to β-hydroxy-α-amino esters. The development of Brønsted base-catalyzed syn-selective direct aldol reactions of Schiff bases of glycine derivatives has been a significant advancement in this area. nih.gov While the relatively low acidity of the methylene (B1212753) protons in standard glycine Schiff bases can be a challenge for weak Brønsted base catalysis, the use of more acidic structural analogues has overcome this limitation. acs.orgnih.gov

The reaction typically proceeds with high syn-diastereoselectivity, and the use of chiral catalysts can render the process enantioselective. The resulting β-hydroxy-α-amino esters are versatile intermediates for the synthesis of a variety of complex molecules.

Construction of Nitrogen-Containing Heterocycles

The enolate generated from this compound is a powerful intermediate for the synthesis of nitrogen-containing heterocycles. Its application in cycloaddition and tandem reactions enables the stereoselective formation of pyrrolidines, azetidines, piperidinones, and aziridines, which are core structures in many biologically active compounds.

Pyrrolidine (B122466) Derivatives

The synthesis of highly substituted pyrrolidine rings can be efficiently achieved through a [3+2] cycloaddition reaction. This process involves the in situ generation of an azomethine ylide from this compound, which then reacts with an electron-deficient alkene (dipolarophile). The reaction proceeds with high diastereoselectivity, allowing for the controlled synthesis of complex pyrrolidine frameworks.

A common strategy involves a multicomponent domino process where an aldehyde condenses with the glycine Schiff base to form an iminium ion. Subsequent deprotonation generates the azomethine ylide, which is trapped by a dipolarophile, such as a substituted maleimide, to yield the pyrrolidine product. nih.gov This method provides a powerful tool for creating diverse pyrrolidine libraries. nih.gov

| Reactant 1 | Reactant 2 | Dipolarophile | Product | Yield | Ref |

| 4-Formylpyrazole | Glycine Methyl Ester | N-Phenylmaleimide | Pyrazolyldipyrrolo-pyrrolizine | 81% | nih.gov |

| 4-Formylpyrazole | N-Benzyl Glycine Ethyl Ester | N-Phenylmaleimide | Pyrazolyl-pyrrolo[3,4-c]pyrrole | - | nih.gov |

Azetidine (B1206935) Derivatives

While less common than pyrrolidine synthesis, this compound is a valuable precursor for the construction of functionalized azetidine derivatives. The synthesis can be accomplished via a multi-step sequence commencing with a highly diastereoselective Mannich-type reaction.

In this approach, the enolate of the glycine ester reacts with a chiral α-chloro-N-p-toluenesulfinylimine. The resulting γ-chloro-α,β-diamino acid derivative is then transformed into an optically pure aziridine (B145994). Subsequent rearrangement and ring expansion of the aziridine intermediate leads to the formation of trans-3-aminoazetidine-2-carboxylic acid derivatives. thermofisher.com This pathway highlights the utility of the glycine Schiff base in building complex, strained heterocyclic systems from acyclic precursors. thermofisher.com

| Reactant | Key Intermediate | Product | Yield (Final Step) | Ref |

| α-chloro-N-sulfinylimine | γ-chloro-α,β-diamino acid derivative | trans-3-(N-Tosylamino)azetidine-2-carboxylic acid | 92% | thermofisher.com |

| α-chloro-N-sulfinylimine | γ-chloro-α,β-diamino acid derivative | Ethyl 3-(N-tosylamino)azetidine-2-carboxylate | 87% | thermofisher.com |

Piperidinone Derivatives

The application of this compound for the direct construction of the piperidinone heterocyclic system is not prominently featured in the reviewed scientific literature. While the compound is widely used in Michael addition reactions, which could theoretically lead to piperidinone precursors after subsequent cyclization, specific and established protocols for this transformation were not identified. organicchemistrydata.orgunimib.itnih.gov Research has largely focused on its use for the synthesis of five-membered rings like pyrrolidines or as a general precursor for acyclic α-amino acids.

Formation of Aziridines

This compound serves as a key starting material for the stereoselective synthesis of aziridine-2-carboxylates. The synthetic route begins with a Mannich-type reaction between the glycine ester enolate and an α-chloro-N-sulfinylimine, which yields γ-chloro-α,β-diamino acid derivatives. thermofisher.com

These intermediates can be selectively cyclized to form optically pure anti- and syn-β,γ-aziridino-α-amino esters. The choice of base used for the initial enolate formation (e.g., LDA or LiHMDS) has been shown to be critical in controlling the anti-/syn-diastereoselectivity of the Mannich reaction, which in turn dictates the stereochemistry of the final aziridine product. thermofisher.com

| Starting Adduct | Reaction | Product | Ref |

| anti-γ-chloro-α,β-diamino acid derivative | Ring Closure | anti-β,γ-aziridino-α-amino ester | thermofisher.com |

| syn-γ-chloro-α,β-diamino acid derivative | Ring Closure | syn-β,γ-aziridino-α-amino ester | thermofisher.com |

Preparation of C-Glycosyl Glycines

This compound is an effective glycine enolate equivalent for the synthesis of C-glycosyl amino acids, which are stable analogues of naturally occurring O-glycosylated amino acids. These compounds are of significant interest as they are resistant to enzymatic and chemical deglycosylation. researchgate.net

One synthetic strategy involves the stereoselective alkylation of a chiral glycine enolate equivalent with iodoethyl C-glycopyranosides derived from D-gluco- and D-galactopyranosides. This substitution reaction establishes the crucial carbon-carbon bond between the sugar moiety and the amino acid backbone. nih.gov Subsequent deprotection steps yield the target C-linked glycopyranosyl serines, which can be prepared with either α or β anomeric configurations and are suitable for incorporation into glycopeptides. nih.govresearchgate.net

| Glycosyl Precursor | Glycine Equivalent | Product Type | Ref |

| Iodoethyl D-glucopyranoside | Chiral glycine enolate | C-linked D-glucopyranosyl L-serine | nih.gov |

| Iodoethyl D-galactopyranoside | Chiral glycine enolate | C-linked D-galactopyranosyl L-serine | nih.gov |

Utility in Natural Product Synthesis

The primary role of this compound in the context of natural product synthesis is as a reliable precursor to a vast range of non-proteinogenic α-amino acids. Through asymmetric phase-transfer catalysis, its enolate can be alkylated with high enantioselectivity using chiral catalysts derived from Cinchona alkaloids. This methodology provides access to optically active α-alkyl-α-amino acids, which are crucial chiral building blocks for the total synthesis of complex natural products.

While the compound is fundamental for creating these building blocks, its direct application as a starting material in a named total synthesis is less commonly documented. For instance, the synthesis of complex alkaloids or neuroexcitatory amino acids like kainic acid often employs other chiral precursors such as D-serine. Nevertheless, the O'Donnell alkylation of this glycine Schiff base remains a cornerstone strategy for the asymmetric synthesis of the diverse amino acid components required for constructing peptides and other natural product scaffolds.

Examples in Bioactive Molecule Synthesis

The strategic importance of this compound is demonstrated in the total synthesis of various biologically active natural products and pharmaceutical compounds, where the stereoselective introduction of a specific amino acid moiety is a key step.

Synthesis of (+)-Tubifolidine

A notable example is its application in the enantioselective total synthesis of the Strychnos alkaloid, (+)-tubifolidine. This natural product features a complex polycyclic architecture, and its synthesis requires precise control of stereochemistry. A crucial step in the synthetic route involves the creation of a key chiral amino acid derivative, which serves as a foundational building block for the rest of the molecule.

In this synthesis, this compound was employed as the starting material for an asymmetric alkylation reaction. The reaction was carried out under phase-transfer catalysis conditions, utilizing a chiral catalyst to induce enantioselectivity. The specific sequence involved the alkylation of the benzophenone (B1666685) imine of glycine ethyl ester with (Z)-1,4-dichlorobut-2-ene. This reaction established the desired stereocenter of the amino acid backbone with high enantiomeric excess.

| Reactant | Electrophile | Catalyst System | Product | Key Outcome |

|---|---|---|---|---|

| This compound | (Z)-1,4-dichlorobut-2-ene | Chiral Phase-Transfer Catalyst | Enantioenriched α-alkenyl amino acid ester | Establishment of the key stereocenter for the tubifolidine (B12647434) backbone |

This synthetic approach showcases the power of using simple, commercially available starting materials like this compound to access complex and stereochemically rich bioactive molecules. The reliability and high degree of stereocontrol offered by this reagent have made it a valuable tool in the field of natural product synthesis.

Mechanistic Insights and Theoretical Studies

Computational Studies on Enolate Geometry and Stereocontrol

Computational studies, particularly using density functional theory (DFT), have been instrumental in rationalizing the stereochemical outcomes of reactions involving glycine (B1666218) imine enolates. While specific computational studies focusing exclusively on the ethyl ester are not extensively detailed in the provided literature, research on analogous glycine imine esters offers significant insights into the principles of stereocontrol.

Theoretical studies on the alkylation of ambident enolates derived from a methyl glycinate (B8599266) Schiff base highlight the energetic similarities between the free (E)- and (Z)-enolates. However, the presence of a lithium cation significantly stabilizes a cyclic bidentate complex with the (E)-enolate, making it more stable than the corresponding (Z)-enolate complexes. This stabilization is a key factor in directing the stereochemical course of the reaction. The transition state for the alkylation of the (E)-enolate-lithium complex is found to be lower in energy, suggesting that the reaction proceeds preferentially through this pathway. These theoretical findings underscore the crucial role of the metal counterion in pre-organizing the enolate for a stereoselective attack.

Furthermore, in the context of palladium-catalyzed intramolecular allylic alkylations, DFT-B3LYP calculations have been employed to rationalize unexpected results. These calculations suggest that the cyclization can proceed via a counterion-free (E)-enolate transition state, providing a milder and higher-yielding reaction pathway. This indicates that even in the absence of a strongly coordinating counterion, the intrinsic geometry of the enolate plays a critical role in determining the reaction's feasibility and outcome.

Investigation of Catalyst-Substrate Interactions in Asymmetric Reactions

The asymmetric transformation of N-(diphenylmethylene)glycine ethyl ester and its analogs is often achieved using chiral phase-transfer catalysts (PTCs), particularly those derived from Cinchona alkaloids. The interaction between the catalyst and the substrate is fundamental to achieving high enantioselectivity.

Mechanistic insights into asymmetric phase-transfer catalysis reveal the complex nature of these interactions. In solution, ¹H-NMR titration studies with Cinchona alkaloid PTCs have shown that hydrogen bonding occurs between the catalyst and neutral hydrogen bond acceptors. However, when interacting with negatively charged substrates, such as enolates, ion-dipole interactions become dominant. These highly directional interactions between the catalyst and the substrate are believed to be responsible for creating a chiral environment that dictates the facial selectivity of the electrophilic attack on the enolate.

In palladium-catalyzed asymmetric allylic alkylations of the tert-butyl ester analog, a dual catalyst system involving an achiral palladium ligand and a chiral phase-transfer catalyst has been developed. The high enantioselectivity achieved in these reactions is attributed to the effective recognition of the glycine imino ester enolate by the chiral quaternary ammonium (B1175870) salt. This highlights a synergistic effect where the palladium complex generates the reactive intermediate, and the chiral PTC controls the stereochemical outcome by forming a well-defined, diastereomeric transition state with the enolate.

Role of Solvent and Additives in Reaction Selectivity

The reaction medium, including the choice of solvent and the presence of additives, can profoundly influence the selectivity of reactions involving the enolate of this compound. The solvent can affect the aggregation state of the enolate, the tightness of the ion pair with the counterion, and the stability of transition states, all of which can alter the stereochemical pathway. rsc.org

A notable example is the addition of the lithium enolate of this compound to sulfinimines. The diastereoselectivity of this reaction is dramatically inverted by the presence of water. In the absence of water, the reaction predominantly yields the syn-2,3-diamino ester. Conversely, the addition of water to the reaction mixture leads to the formation of the anti-2,3-diamino ester. researchgate.net This unusual effect is attributed to the ability of water to inhibit the retro-Mannich fragmentation of the initial adduct, thereby favoring the kinetic product. The concentration of the enolate also plays a role, with an excess of the enolate favoring the thermodynamically more stable syn product. researchgate.net

The following table summarizes the effect of water on the anti:syn selectivity in the reaction between the lithium enolate of this compound and (S)-(+)-N-(benzylidene)-p-toluenesulfinamide. researchgate.net

| Additive | Enolate Equivalents | Solvent | anti:syn Ratio |

| None | Excess | THF | Favors syn |

| Water | 1 | THF/H₂O | Favors anti |

In microwave-promoted, solvent-free syntheses of N-(diphenylmethylene)glycine alkyl esters, phase-transfer catalysts such as polyethylene (B3416737) glycol (PEG) or quaternary ammonium salts are employed to facilitate the reaction, demonstrating that additives can be crucial for reaction efficiency under unconventional conditions. doi.org

Spectroscopic Characterization for Mechanistic Elucidation (e.g., NMR, INADEQUATE NMR)

While detailed mechanistic studies employing advanced spectroscopic techniques specifically for reactions of this compound are not extensively reported in the provided literature, the general application of these methods is crucial for understanding reaction mechanisms in organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of reaction intermediates and products. In the context of the reactions of this compound, ¹H and ¹³C NMR are routinely used to confirm the structure of the resulting α-amino acid derivatives. More advanced NMR techniques could be applied to gain deeper mechanistic insights. For instance, in situ NMR monitoring could track the formation and consumption of key intermediates, providing kinetic data and helping to identify transient species.

The Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE) is a specialized NMR technique that provides unambiguous ¹³C-¹³C connectivity information. nih.govljmu.ac.uk This can be particularly useful for determining the carbon skeleton of complex products derived from this compound, especially in cases where extensive rearrangement or unexpected bond formations occur. By directly tracing the carbon framework, INADEQUATE NMR can definitively establish the structure of novel products, which is a critical step in elucidating the underlying reaction mechanism. nih.govljmu.ac.uk Although specific applications of INADEQUATE NMR to this compound's reaction mechanisms were not found, its potential for resolving complex structural problems makes it a valuable tool for future mechanistic investigations. nih.govljmu.ac.uk

Advanced Methodological Developments and Future Perspectives

Combinatorial Approaches in Catalyst Design

The development of highly effective chiral phase-transfer catalysts for the asymmetric alkylation of N-(diphenylmethylene)glycine esters has been significantly accelerated by combinatorial chemistry. This high-throughput approach allows for the rapid synthesis and screening of large libraries of catalysts to identify candidates with optimal activity and enantioselectivity.

A notable example involves the combinatorial design of simplified chiral phase-transfer catalysts derived from readily available starting materials like (S)-1,1'-binaphthyl-2,2'-dicarboxylic acid. By systematically modifying the catalyst structure, researchers have developed highly efficient catalysts. For instance, a catalyst designated as (S)-2Db has demonstrated exceptional performance, requiring loadings as low as 0.01-0.1 mol% for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester. This level of efficiency represents a significant advancement over previously used chiral phase-transfer catalysts. jetir.org

The success of this combinatorial strategy has facilitated a general and highly practical method for the enantioselective synthesis of a wide array of natural and unnatural α-alkyl- and α,α-dialkyl-α-amino acids. jetir.org The ability to fine-tune the catalyst's steric and electronic properties through combinatorial methods is crucial for achieving high enantioselectivity across a broad range of substrates.

| Catalyst | Catalyst Loading (mol%) | Substrate | Application | Key Finding |

|---|---|---|---|---|

| (S)-2Db | 0.01-0.1 | N-(diphenylmethylene)glycine tert-butyl ester | Asymmetric Alkylation | High catalytic performance allowing for very low catalyst loadings. jetir.org |

| (S)-2Fb | Not specified | Glycine (B1666218) Schiff base | Direct Asymmetric Aldol (B89426) Reaction | Achieved moderate syn selectivity and high enantioselectivity. jetir.org |

Development of Novel Chiral Phase-Transfer Catalysts

Beyond combinatorial strategies, the rational design of novel chiral phase-transfer catalysts (PTCs) continues to be a vibrant area of research. The primary goal is to create catalysts with well-defined, rigid chiral environments that can effectively control the stereochemical outcome of the alkylation of N-(diphenylmethylene)glycine ethyl ester and its derivatives.

One successful approach has been the development of C2-symmetric chiral spirocyclic PTCs. These catalysts, based on a tetramethyl-1,1'-spirobiindane scaffold, possess a more rigid and stable backbone compared to traditional binaphthyl-based catalysts. acs.org This rigidity is key to achieving high levels of enantiocontrol. For the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff base, these spirocyclic catalysts have demonstrated high catalytic performance with as little as 2 mol% catalyst loading, affording the desired products in up to 92% yield and 98% enantiomeric excess (ee). acs.org

Another significant advancement is the design of bifunctional catalysts. These catalysts incorporate a hydrogen-bond-donating group, such as a phenol, amide, or (thio)urea, in addition to the chiral quaternary ammonium (B1175870) or phosphonium salt core. beilstein-journals.org This dual functionality allows for a more organized transition state, where the catalyst not only directs the approach of the electrophile but also interacts with the nucleophile through hydrogen bonding. This cooperative effect can lead to enhanced reactivity and enantioselectivity. For instance, bifunctional phosphonium salts derived from amino acids have been successfully employed in asymmetric Michael addition reactions. beilstein-journals.org The development of such catalysts with strong hydrogen-bonding interactions represents a powerful strategy in asymmetric synthesis. beilstein-journals.orgacs.org

| Catalyst Type | Key Structural Feature | Application Example | Achieved Yield/Enantioselectivity |

|---|---|---|---|

| C2-Symmetric Chiral Spirocyclic PTCs | Tetramethyl-1,1'-spirobiindane scaffold | Asymmetric alkylation of tert-butyl glycinate Schiff base | Up to 92% yield and 98% ee acs.org |

| Bifunctional Quaternary Phosphonium Salts | Incorporation of hydrogen-bond-donating groups | Asymmetric Michael addition reactions | High yields and enantioselectivities reported beilstein-journals.org |

| Simplified Maruoka Catalyst® (S)-6Db | Structurally optimized for high performance | Enantioselective phase-transfer alkylation of glycine derivatives | Facile synthesis of L-Dopa ester with high enantioselectivity nih.gov |

Integration with Flow Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the synthesis of amino acids via this compound is no exception. fzgxjckxxb.com The integration of phase-transfer catalysis with continuous flow chemistry presents a promising avenue for developing more sustainable and efficient processes. nih.govresearchgate.net

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scalability. tandfonline.comchemistryviews.org In the context of asymmetric phase-transfer catalysis, immobilizing the chiral catalyst on a solid support is a key enabling technology for continuous flow applications. beilstein-journals.org An immobilized catalyst can be packed into a column or reactor, allowing the reactant stream to flow through, with the product being collected continuously. This setup facilitates easy separation of the product from the catalyst, enabling catalyst recycling and reducing waste. researchgate.net

While the direct application of flow chemistry to the synthesis involving this compound is an emerging area, the foundational work on immobilized chiral PTCs is well-established. For example, chiral polymeric catalysts have demonstrated excellent activity in asymmetric alkylation reactions, with some reactions reaching completion within an hour at 0°C. Such fast reaction times are highly desirable for flow systems. sigmaaldrich.com

Phase-transfer catalysis itself is considered a green chemistry technique as it often allows for the use of water as a solvent, reducing the reliance on volatile organic compounds. jetir.orgfzgxjckxxb.com By combining the benefits of PTC with the efficiencies of flow chemistry, future synthetic methods for α-amino acids are poised to become significantly more sustainable.

Potential for Synthesis of Isotopically Labeled Amino Acids and Derivatives

N-(Diphenylmethylene)glycine esters are valuable precursors for the synthesis of isotopically labeled amino acids, which are crucial tools in various fields, including proteomics, metabolic research, and medical imaging (e.g., Positron Emission Tomography, PET). nbinno.com The alkylation of the glycine Schiff base provides a straightforward method for introducing isotopically labeled alkyl groups.

For instance, the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with [11C]alkyl iodides under phase-transfer conditions has been used to synthesize a range of racemic [3-11C]amino acids, including alanine, leucine, and phenylalanine. nbinno.com While early methods required subsequent enantiomeric separation, the development of asymmetric alkylation methodologies using chiral phase-transfer catalysts now allows for the direct stereoselective synthesis of enantiomerically pure [11C]amino acids. nbinno.com This is a significant advancement as it simplifies the synthetic process and improves the radiochemical yield of the desired enantiomer.

The O'Donnell method, which involves the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, is a versatile strategy for preparing a wide variety of isotopically labeled L-α-amino acid derivatives with high enantiomeric excess. researchgate.net This method can be adapted to introduce isotopes such as 2H, 13C, and 15N at specific positions in the amino acid structure, providing researchers with powerful probes for studying biological systems. researchgate.net

| Isotope | Precursor | Methodology | Application |

|---|---|---|---|

| ¹¹C | [¹¹C]Alkyl iodides | Asymmetric phase-transfer alkylation of N-(diphenylmethylene)glycine tert-butyl ester | PET imaging nbinno.com |

| ¹⁵N | ¹⁵NH₃(aq) | Amination of α-haloacids | Nitrogen cycling studies in living organisms |

| ²H, ¹³C | Labeled alkylating agents | Alkylation of N-(diphenylmethylene)glycine tert-butyl ester (O'Donnell Method) | Metabolic research and proteomics researchgate.net |

Q & A

Q. How is N-(Diphenylmethylene)glycine ethyl ester synthesized, and what are the critical parameters influencing yield?

The compound is synthesized via condensation of benzophenone imine with glycine ethyl ester in dichloromethane, using magnesium sulfate as a desiccant. Key parameters include solvent choice (e.g., dichloromethane for imine formation), reaction time (24 hours for complete condensation), and post-reaction purification (recrystallization from diethyl ether/hexane). Proper drying agents and stoichiometric ratios ensure high yields (quantitative in optimized conditions) .

Q. What role does this compound serve as a protecting group in amino acid synthesis?

The diphenylmethylene group protects the α-amino group of glycine during alkylation or functionalization reactions. This allows selective modification of the carboxyl group or side-chain intermediates. For example, it is used in the synthesis of carbon-11-labeled norvaline by enabling alkylation with [¹¹C]CH₃CH₂CH₂I without side reactions at the amino group .

Q. Which analytical methods confirm the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H NMR peaks at δ 7.59–7.16 ppm for aromatic protons and δ 4.13 ppm for the methylene group) and melting point analysis (51–55°C) are standard methods. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can assess purity, while mass spectrometry (MS) verifies molecular weight (267.32 g/mol) .

Q. How should this compound be stored to maintain stability during experiments?

Store in a cool (<25°C), dry, and dark environment, away from oxidizers. Prolonged exposure to light or moisture may degrade the imine group. Use airtight containers to prevent absorption of atmospheric humidity, which can hydrolyze the protecting group .

Advanced Research Questions

Q. How can enantioselectivity be achieved in asymmetric conjugate additions using this compound?

Enantioselective reactions require chiral catalysts. For example, dinuclear N-spiro-ammonium salts (1 mol%) enable diastereo- and enantioselective additions to β-aryl enones, achieving up to 98% yield and 80–99% enantiomeric excess (ee). Cyclopeptoids with N-arylmethyl side chains also enhance ee (up to 73%) in phase-transfer catalysis by stabilizing transition states .

Q. What strategies address low yields in alkylation reactions involving this compound?

Optimize alkylation conditions by using polar aprotic solvents (e.g., DMSO) and strong bases (e.g., KOH) to deprotonate the glycine derivative. Increasing the electrophilicity of the alkylating agent (e.g., 2,3,4,5,6-pentafluorobenzyl bromide) or stoichiometric excess (5-fold) improves reaction efficiency. Monitor reaction progress via TLC to avoid over-alkylation .

Q. How is this compound used in radiosynthesis for positron emission tomography (PET) studies?

It serves as a precursor for carbon-11-labeled amino acids. For example, L-[³-¹¹C]norvaline is synthesized by alkylating the protected glycine ester with [¹¹C]CH₃CH₂CH₂I, followed by acidic hydrolysis of the imine and ester groups. This method achieves 25% radiochemical yield and >99% radiochemical purity .

Q. How to resolve contradictions in stereochemical outcomes when varying catalysts?

Mechanistic studies (e.g., kinetic isotope effects or computational modeling) can identify catalyst-substrate interactions. For instance, cyclopeptoid catalysts with bulky N-arylmethyl groups improve enantioselectivity by restricting transition-state conformations, whereas smaller catalysts may lead to racemic mixtures. Systematic screening of catalyst libraries helps correlate structure with ee .

Data Contradiction Analysis

- Failed ONSH Reactions : In oxidative nucleophilic substitution of hydrogen (ONSH), the carbanion of this compound exhibits low nucleophilicity, failing to react with nitroarenes. This contrasts with alanine derivatives, which succeed under similar conditions. Solution: Activate the nitroarene with electron-withdrawing groups (e.g., cyano) or switch to more nucleophilic glycine equivalents (e.g., dithiolane-protected derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。